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Compound of Interest

Compound Name: 1,1-Dimethoxypropan-2-amine

Cat. No.: B042680

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 1,1-dimethoxypropan-2-
amine (CAS No. 57390-38-2). Despite a comprehensive search of publicly available chemical
and spectroscopic databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for this specific compound is not readily available. This
document, therefore, provides a detailed overview of the compound's predicted properties,
expected spectroscopic features based on its structure, and standardized experimental
protocols for acquiring such data. This guide serves as a foundational resource for researchers
intending to synthesize or work with 1,1-dimethoxypropan-2-amine, enabling them to
anticipate its spectral characteristics and design appropriate analytical methodologies.

Compound Identification and Predicted Properties

1,1-Dimethoxypropan-2-amine, also known as 2-aminopropionaldehyde dimethyl acetal, is a
primary amine with the molecular formula CsH13NOz2. Its structure consists of a propane
backbone with two methoxy groups attached to the first carbon and an amine group on the
second carbon.

Table 1: Chemical Identifiers and Predicted Physical Properties
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Property Value

CAS Number 57390-38-2

Molecular Formula CsHi3NO:2

Molecular Weight 119.16 g/mol

Boiling Point (Predicted) 149.3 °C at 760 mmHg

Density (Predicted) 0.929 g/cm?

nChi INChl=1S/C5H13N0O2/c1-4(6)5(7-2)8-3/h4-
5H,6H2,1-3H3

Canonical SMILES CC(N)C(OC)oC

Predicted Spectroscopic Data

While experimental data is unavailable, the expected spectroscopic features can be predicted
based on the molecular structure of 1,1-dimethoxypropan-2-amine.

'H NMR Spectroscopy

Table 2: Predicted *H NMR Chemical Shifts

Chemical Shift o .
Protons Multiplicity Integration
(ppm)
-CHs (C3) ~1.0-1.2 Doublet 3H
-NH:z ~1.5-3.0 (broad) Singlet 2H
-CH(NH2) (C2) ~2.8-3.2 Multiplet 1H
-OCHs ~3.3-3.5 Singlet 6H
-CH(OCHs3)2 (C1) ~4.2-4.5 Doublet 1H

3C NMR Spectroscopy

Table 3: Predicted 3C NMR Chemical Shifts
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Carbon Chemical Shift (ppm)
-CHs (C3) ~15-20

-CH(NH2) (C2) ~50-55

-OCHs ~52-58

-CH(OCHs3)2 (C1) ~100-105

IR Spectroscopy

Table 4: Expected IR Absorption Bands

Functional Group Wavenumber (cm~2) Intensity

N-H Stretch (Amine) 3300-3500 Medium, Broad
C-H Stretch (Alkyl) 2850-3000 Strong

N-H Bend (Amine) 1590-1650 Medium

C-O Stretch (Acetal) 1050-1150 Strong

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]* for 1,1-dimethoxypropan-2-amine would be
expected at an m/z of 119.10. Common fragmentation patterns would likely involve the loss of
a methoxy group (-OCHs, m/z 31) leading to a fragment at m/z 88, or the loss of the
aminopropyl side chain.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for 1,1-
dimethoxypropan-2-amine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds). Add a small amount of an internal
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standard, such as tetramethylsilane (TMS), if required.

e 1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural
abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation
delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

Mass Spectrometry

e Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for
separation prior to analysis.

« lonization: Electron lonization (El) is a common technique for volatile compounds.
Electrospray lonization (ESI) is suitable for less volatile or thermally labile compounds.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
small molecule like 1,1-dimethoxypropan-2-amine.
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Compound Synthesis & Purification

Synthesis of 1,1-Dimethoxypropan-2-amine Purification (e.g., Distillation, Chromatography)
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1,1-
dimethoxypropan-2-amine.

Conclusion

While experimental spectroscopic data for 1,1-dimethoxypropan-2-amine remains elusive in
the public domain, this guide provides a robust framework for its anticipated spectral
characteristics and the methodologies for their acquisition. The predicted NMR, IR, and MS
data, along with the detailed experimental protocols, offer valuable guidance for researchers in
the fields of organic synthesis, analytical chemistry, and drug development who may be
working with this compound. The provided workflow diagram further clarifies the logical steps
involved in the structural elucidation of such molecules.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Dimethoxypropan-2-
amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042680#1-1-dimethoxypropan-2-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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